![molecular formula C8H7BrO2 B1611528 2-Bromo-5-hydroxy-4-methylbenzaldehyde CAS No. 57295-31-5](/img/structure/B1611528.png)
2-Bromo-5-hydroxy-4-methylbenzaldehyde
Description
2-Bromo-5-hydroxy-4-methylbenzaldehyde , also known as 5-Bromoisovanillin , is a chemical compound with the empirical formula C8H7BrO3 . It is a white to light yellow powder or crystalline substance. The compound features a bromine atom substituted at the 2-position, a hydroxy group at the 5-position, and a methoxy group at the 4-position of the benzaldehyde ring .
Synthesis Analysis
The synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde involves various methods. One common approach is the bromination of 4-methoxybenzaldehyde using bromine or a brominating agent. The reaction typically occurs under acidic conditions, resulting in the introduction of the bromine atom at the 2-position. Subsequent hydrolysis of the intermediate yields the desired compound .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde consists of a benzene ring with substituents. The key features include the bromine atom (Br) at the 2-position, the hydroxy group (OH) at the 5-position, and the methoxy group (OCH3) at the 4-position. The compound’s molecular weight is approximately 231.04 g/mol .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-bromo-5-hydroxy-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTADUWLAIGTDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482079 | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
CAS RN |
57295-31-5 | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57295-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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